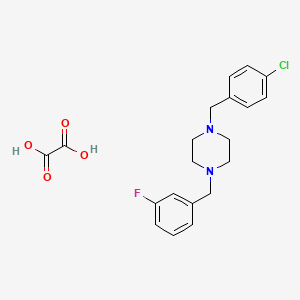
1-(4-chlorobenzyl)-4-(3-fluorobenzyl)piperazine oxalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-chlorobenzyl)-4-(3-fluorobenzyl)piperazine oxalate is a chemical compound that has gained significant attention from the scientific community due to its potential applications in medical research. It is a piperazine derivative that has been synthesized and studied extensively for its mechanism of action and physiological effects.
作用机制
The mechanism of action of 1-(4-chlorobenzyl)-4-(3-fluorobenzyl)piperazine oxalate is not fully understood. However, it is believed to act on certain receptors in the brain, including the serotonin and dopamine receptors. It has been found to increase the levels of these neurotransmitters in the brain, which may be responsible for its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
1-(4-chlorobenzyl)-4-(3-fluorobenzyl)piperazine oxalate has been found to have a number of biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, which may be responsible for its antidepressant and anxiolytic effects. It has also been found to have an effect on the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response. It has been shown to reduce the activity of the HPA axis, which may contribute to its anxiolytic effects.
实验室实验的优点和局限性
One of the advantages of using 1-(4-chlorobenzyl)-4-(3-fluorobenzyl)piperazine oxalate in lab experiments is its high affinity for certain receptors in the brain. This makes it a useful tool for studying the functions of these receptors and their role in various neurological disorders. However, one of the limitations of using this compound is its potential toxicity. It has been found to be toxic to certain cells in vitro, which may limit its use in certain experiments.
未来方向
There are many potential future directions for the study of 1-(4-chlorobenzyl)-4-(3-fluorobenzyl)piperazine oxalate. One area of research is the development of new drugs based on this compound. It has already been shown to have potential as an antidepressant and anxiolytic agent, and further research may lead to the development of new drugs for the treatment of these disorders. Another area of research is the study of the mechanism of action of this compound. Further research may lead to a better understanding of how this compound works in the brain, which may lead to the development of new drugs with similar mechanisms of action. Finally, there is also potential for the use of this compound in the study of other neurological disorders, such as schizophrenia and bipolar disorder.
合成方法
The synthesis of 1-(4-chlorobenzyl)-4-(3-fluorobenzyl)piperazine oxalate involves a multi-step process that requires expertise in organic chemistry. The starting materials for the synthesis are piperazine, 4-chlorobenzyl chloride, and 3-fluorobenzyl chloride. The reaction involves the substitution of the hydrogen atoms on the piperazine ring with the chlorobenzyl and fluorobenzyl groups. The resulting compound is then reacted with oxalic acid to form the oxalate salt.
科学研究应用
1-(4-chlorobenzyl)-4-(3-fluorobenzyl)piperazine oxalate has been studied for its potential applications in medical research. It has been found to have an affinity for certain receptors in the brain, which makes it a potential candidate for the treatment of various neurological disorders. It has also been studied for its potential as an antidepressant and anxiolytic agent.
属性
IUPAC Name |
1-[(4-chlorophenyl)methyl]-4-[(3-fluorophenyl)methyl]piperazine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClFN2.C2H2O4/c19-17-6-4-15(5-7-17)13-21-8-10-22(11-9-21)14-16-2-1-3-18(20)12-16;3-1(4)2(5)6/h1-7,12H,8-11,13-14H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKANNZNPMCLQRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)Cl)CC3=CC(=CC=C3)F.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClFN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Chlorophenyl)methyl]-4-[(3-fluorophenyl)methyl]piperazine;oxalic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 1,2-dimethyl-4-[4-(methylthio)benzylidene]-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4884689.png)
![N-{[2-(dimethylamino)-3-pyridinyl]methyl}-2-pyrazinamine](/img/structure/B4884701.png)
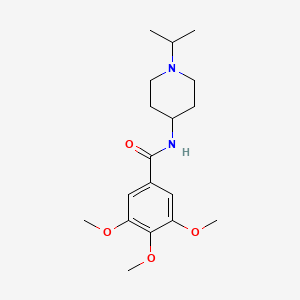

![N'-[2-(2-chlorophenoxy)acetyl]tetrahydro-2-furancarbohydrazide](/img/structure/B4884719.png)
![2-amino-4-(2,4-dichlorophenyl)-4H-pyrano[3,2-h]quinoline-3-carbonitrile](/img/structure/B4884720.png)
![1-(hydroxymethyl)-4-(4-methoxy-2-nitrophenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4884723.png)
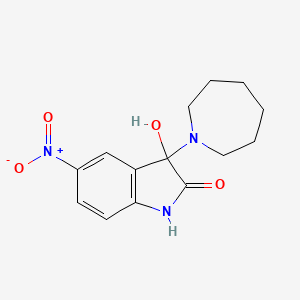
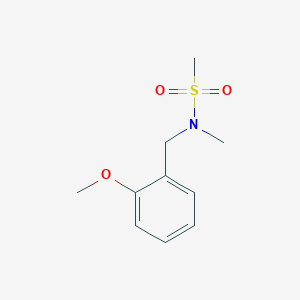
![(1-{[1-(2-ethylbutyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methanol trifluoroacetate (salt)](/img/structure/B4884759.png)

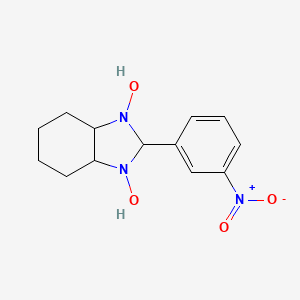
![1,1'-[1,5-pentanediylbis(oxy)]bis(4-methoxybenzene)](/img/structure/B4884773.png)
![methyl 4-[2-(benzyloxy)-3-methoxyphenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4884786.png)